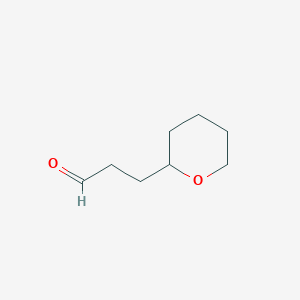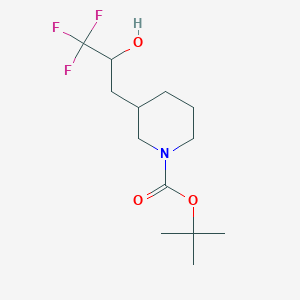
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile is a thiophene derivative with a molecular weight of 232.1 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its unique blend of reactivity and selectivity .
Méthodes De Préparation
The synthesis of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized thiophene derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and various catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . Major products formed from these reactions include aminothiophene derivatives and other functionalized thiophene compounds .
Applications De Recherche Scientifique
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be compared with other similar thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene core but differs in its functional groups.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Another thiophene derivative with different substituents, used in antibacterial studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H6BrNOS |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,10H,3H2 |
Clé InChI |
RSUYCVHGIYVHPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(CBr)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


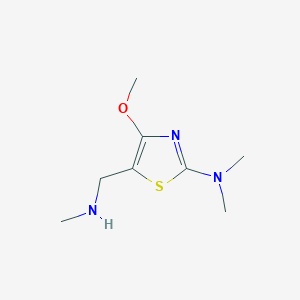
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
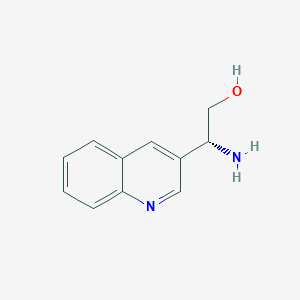
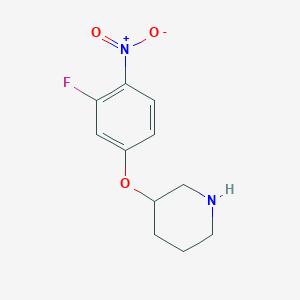
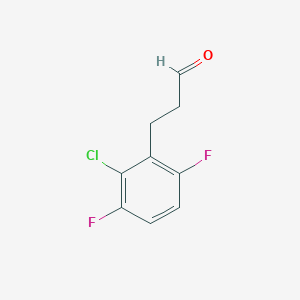
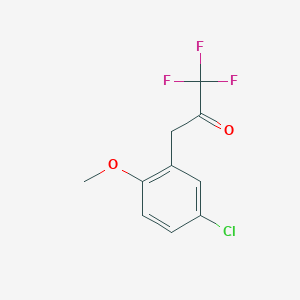
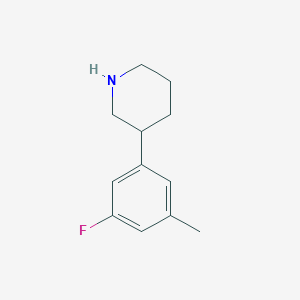
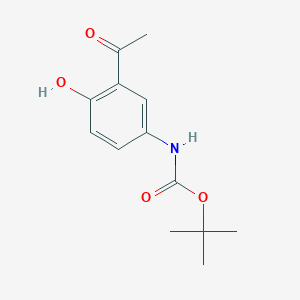
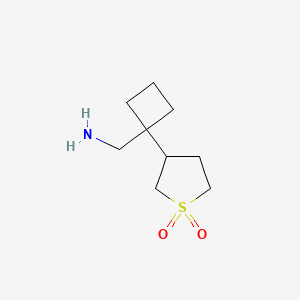
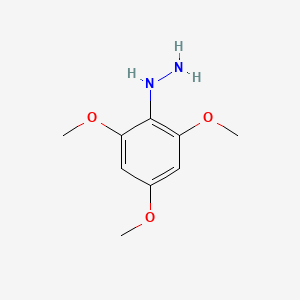
![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
